2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride
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Overview
Description
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3NO2S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride typically involves the chlorination of 4-cyanobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-cyanobenzenesulfonyl chloride: Similar in structure but with only one chlorine atom, leading to different reactivity and applications.
2,4-Dichlorobenzenesulfonyl chloride: Lacks the cyano group, which affects its chemical properties and uses.
Uniqueness
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and cyano groups, which confer distinct reactivity patterns and make it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,6-dichloro-4-cyanobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOUBDVNRCJZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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